molecular formula C8H9N3O B2574525 4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 55197-18-7

4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2574525
CAS No.: 55197-18-7
M. Wt: 163.18
InChI Key: ZONRSEVQXRIACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 55197-18-7) is a high-value heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound features the pyrazolo[1,5-a]pyrimidine core, a notable pharmacophore recognized for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Pyrazolo[1,5-a]pyrimidines are investigated as ATP-competitive and allosteric inhibitors of key kinases—such as EGFR, B-Raf, MEK, and CDKs—that are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, recent research highlights the specific application of this compound derivatives in immunology. Studies demonstrate that 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones can alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization, showing promise as anti-inflammatory compounds . The structural features of this scaffold, allowing for diverse functionalizations, enable fine-tuning of pharmacokinetic and pharmacodynamic properties for optimal binding to biological targets . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-10-6-4-8(12)11-7(10)3-5-9-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONRSEVQXRIACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)N2C1=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethylpyrazolo 1,5 a Pyrimidin 7 4h One and Analogous Derivatives

Classical and Contemporary Cyclization Strategies for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core Formation

The construction of the bicyclic pyrazolo[1,5-a]pyrimidin-7(4H)-one core is a critical first step, for which several reliable methods have been developed. These strategies primarily involve the cyclocondensation of an aminopyrazole precursor with a suitable three-carbon electrophilic partner.

Condensation Reactions of Aminopyrazoles with β-Dicarbonyl Compounds

A prevalent and well-established method for assembling the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound, such as a β-ketoester or diethyl malonate. nih.govnih.govnih.govsemanticscholar.org This reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrimidine (B1678525) ring. nih.gov

The reaction is versatile and can be performed under various conditions, often involving reflux in a suitable solvent like ethanol (B145695) or acetic acid. nih.gov The choice of substituents on both the aminopyrazole and the β-dicarbonyl compound allows for the synthesis of a diverse library of derivatives. For example, reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethanolate (B101781) yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.govsemanticscholar.org Similarly, the one-step cyclocondensation of various commercially available β-ketoesters with different aminopyrazoles is a general route to a range of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues. nih.govacs.org

Table 1: Examples of Condensation Reactions for Core Synthesis
Aminopyrazole Reactantβ-Dicarbonyl ReactantKey ConditionsProduct TypeReference
5-Aminopyrazolesβ-KetoestersReflux in Toluene or Acetic AcidSubstituted Pyrazolo[1,5-a]pyrimidin-7(4H)-ones nih.govacs.org
5-Amino-3-methylpyrazoleDiethyl malonateSodium ethanolate, Reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.govsemanticscholar.org

Utilization of Enaminones and Structurally Related 1,3-Biselectrophilic Reagents

Enaminones and other 1,3-biselectrophilic reagents serve as effective synthons for the pyrimidine ring in the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. journalagent.com These reagents offer an alternative to β-dicarbonyls and can provide different substitution patterns on the final molecule. The reaction mechanism involves the nucleophilic attack of the aminopyrazole on the electrophilic centers of the reagent, followed by cyclization.

For instance, two series of pyrazolo[1,5-a]pyrimidines have been synthesized in moderate yields through the reaction of aminopyrazoles with enaminones in an acidic medium, which activates the endocyclic imino group of the pyrazole for the initial nucleophilic attack. journalagent.com This approach highlights the utility of enaminones as versatile building blocks for this heterocyclic system.

Multicomponent Reaction Approaches for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient pathway to the pyrazolo[1,5-a]pyrimidine scaffold by combining three or more starting materials in a single synthetic operation. nih.govbldpharm.com This strategy is advantageous for its operational simplicity and for the rapid generation of molecular diversity. nih.gov A well-established three-component reaction involves the combination of 3-amino-1H-pyrazoles, an aldehyde, and an activated methylene (B1212753) compound like malononitrile. nih.gov The reaction proceeds through the formation of an imine intermediate, which is then attacked by the nucleophilic methylene compound, followed by cyclization to yield the desired pyrazolo[1,5-a]pyrimidine core. nih.gov

Targeted Functionalization and Introduction of the 4-Ethyl Moiety

Once the core pyrazolo[1,5-a]pyrimidin-7(4H)-one ring system is in place, the next critical step is the introduction of the ethyl group at the N-4 position of the pyrimidine ring. Further functionalization can also be achieved at other positions on the scaffold.

Regioselective N-Alkylation at the 4-Position of the Pyrimidine Ring

The introduction of the ethyl group at the N-4 position is typically achieved via a regioselective N-alkylation reaction. The pyrazolo[1,5-a]pyrimidin-7(4H)-one core contains a lactam system within the pyrimidine ring, and the nitrogen at the 4-position can be deprotonated with a suitable base to form an anion. This nucleophilic nitrogen can then react with an electrophilic ethylating agent, such as ethyl iodide or ethyl bromide, to form the N-4 ethylated product.

The regioselectivity of this alkylation is crucial, as other nitrogen atoms exist in the heterocyclic system. The N-4 nitrogen is part of an amide-like structure, and its proton is generally the most acidic, facilitating selective deprotonation and subsequent alkylation under controlled conditions. The choice of base (e.g., sodium hydride, potassium carbonate) and reaction solvent (e.g., DMF, THF) are critical parameters that influence the efficiency and selectivity of the reaction. While the general principle is well-understood in organic synthesis, specific documented conditions for the N-4 ethylation of this exact scaffold are not detailed in the provided search results. However, the existence of the title compound (CAS 55197-18-7) confirms the feasibility of this transformation. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Substituent Incorporation

For the synthesis of more complex analogues, palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the pyrazolo[1,5-a]pyrimidine scaffold. Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the formation of carbon-carbon and carbon-heteroatom bonds at various positions, provided a suitable handle like a halogen atom is present on the core structure. nih.govnih.govsemanticscholar.org

For example, starting from a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) intermediate, the more reactive chlorine at the C-7 position can be selectively substituted first. nih.govsemanticscholar.org The remaining chlorine at the C-5 position can then be used in a Suzuki or Buchwald-Hartwig coupling reaction to introduce aryl or other groups. nih.govsemanticscholar.org This stepwise functionalization allows for the controlled synthesis of highly decorated pyrazolo[1,5-a]pyrimidine derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
Reaction TypeSubstrateCoupling PartnerPurposeReference
Suzuki Coupling5-Chloro-pyrazolo[1,5-a]pyrimidineArylboronic acid/esterIntroduce aryl groups at C-5 nih.govsemanticscholar.org
Buchwald-Hartwig Coupling5-Chloro-pyrazolo[1,5-a]pyrimidineAminesIntroduce amino groups at C-5 nih.govsemanticscholar.org

C-H Activation Methodologies for Direct Functionalization

The direct functionalization of pyrazolo[1,5-a]pyrimidine scaffolds through C-H activation represents a powerful and atom-economical strategy for creating molecular complexity. youtube.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Transition-metal catalysis, particularly with palladium (Pd), has been instrumental in developing these methodologies. nih.govresearchgate.net

Researchers have developed protocols that enable the selective functionalization of positions 3 and 7 of the pyrazolo[1,5-a]pyrimidine core. nih.gov For instance, Pd-catalyzed C-H activation has been successfully employed for the arylation of the pyrimidine ring. nih.gov In one approach, the reaction of a pyrazolo[1,5-a]pyrimidine with an excess of aryl bromide in the presence of a palladium catalyst can selectively yield 7-aryl-pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, functionalization at the C3 position has been achieved through related palladium-catalyzed C-H arylation methods. nih.gov

The pyridine-like nitrogen atom within the pyrazole ring can act as a directing group, facilitating C-H activation at adjacent positions. nih.govresearchgate.net Rhodium (Rh) catalysts have been used to functionalize aryl groups attached to the pyrazolo[1,5-a]pyrimidine core, where the pyrazole nitrogen directs the catalyst to activate a C-H bond on the adjacent ring, enabling the formation of new C-N bonds. nih.gov These reactions showcase the versatility of C-H activation in modifying not just the core structure but also its peripheral substituents. nih.gov The ability to selectively target different C-H bonds on the heterocyclic system is a significant advancement, offering a direct route to novel analogues that would be challenging to access through traditional cross-coupling strategies. nih.govresearchgate.net

Table 1: Examples of C-H Activation on the Pyrazolo[1,5-a]pyrimidine Core
Position FunctionalizedCatalyst SystemReactantDescriptionReference
C7Palladium (Pd) speciesAryl bromideDirect arylation at the 7-position of the pyrimidine ring. nih.gov nih.gov
C3Palladium (Pd) speciesAryl bromideSelective arylation at the 3-position of the pyrazole ring. nih.gov nih.gov
Adjacent Aryl GroupRhodium (Rh) speciesCarboxylic Acid DerivativePyridine-like nitrogen directs C-H activation on a substituent aryl ring for amide formation. nih.gov nih.gov

Sustainable and Green Chemical Synthesis Protocols

Recent advancements in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives have emphasized the incorporation of green chemistry principles. nih.gov These protocols aim to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous materials. Key developments include the use of ultrasonic irradiation to enhance reaction efficiency and the adoption of solvent-free or aqueous reaction media. nih.goveurjchem.com

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the reaction liquid. dbuniversity.ac.in This collapse generates localized "hot spots" with extreme temperatures (around 5000 °C) and pressures (about 1000 atm), dramatically accelerating reaction rates. dbuniversity.ac.in

For the synthesis of pyrazolo[1,5-a]pyrimidines and related fused heterocycles, ultrasound assistance often leads to higher yields, substantially shorter reaction times (decreasing from hours to minutes), and milder reaction conditions. nih.govdbuniversity.ac.in A green synthetic route for diversely substituted pyrazolo[1,5-a]pyrimidines has been developed utilizing the reaction of carboxylate-substituted 3-aminopyrazole (B16455) with formylated active proton compounds under ultrasonic irradiation. eurjchem.comresearchgate.net This method not only improves efficiency but also aligns with green chemistry principles by often being paired with aqueous media. nih.goveurjchem.com The use of ultrasound has also been effective in multicomponent reactions, enabling the synthesis of complex structures like 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines in a single step. beilstein-journals.org While the application of ultrasound in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives is a growing field, the reported examples clearly demonstrate its potential to enhance reaction efficiency and promote sustainable practices. dbuniversity.ac.in

Table 2: Comparison of Ultrasonic vs. Conventional Methods for Pyrimidine Synthesis
Reaction TypeMethodReaction TimeYieldKey AdvantageReference
Cyclocondensation for Pyrazolo[1,5-a]pyrimidinesConventional HeatingSeveral hoursModerateStandard procedure nih.gov
Ultrasonic Irradiation5-20 minutesHigh to ExcellentDrastic reduction in reaction time and increased yield. nih.govdbuniversity.ac.in nih.govdbuniversity.ac.in
Four-Component Synthesis of Tetrahydroazolo[1,5-a]pyrimidinesConventional StirringLong hours / No reactionLow or no yield- beilstein-journals.org
Ultrasonic Irradiation120 minutes45-80%Enables a complex, one-pot transformation efficiently. beilstein-journals.org beilstein-journals.org

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. nih.gov In the synthesis of pyrazolo[1,5-a]pyrimidines, significant progress has been made by developing protocols that operate under solvent-free conditions or in benign aqueous-based systems. nih.goveurjchem.com

Solvent-free reactions, frequently assisted by microwave irradiation, have proven highly effective. nih.gov For example, the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles to produce functionalized pyrazolo[1,5-a]pyrimidin-7-amines proceeds in near-quantitative yields within minutes under solvent-free microwave conditions, a stark improvement over conventional heating in high-boiling solvents like DMSO. nih.gov This approach not only enhances reaction efficiency but also simplifies product isolation and purification, as the need to remove a solvent is eliminated. nih.govunr.edu.ar

Aqueous-based systems offer another environmentally friendly alternative. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Researchers have successfully synthesized pyrazolo[1,5-a]pyrimidine derivatives via ultrasound-promoted reactions in aqueous ethanol, demonstrating the feasibility of using water as a major component of the reaction medium. eurjchem.comresearchgate.net These advancements highlight a significant shift towards more sustainable synthetic practices in the production of this important class of heterocyclic compounds. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Ethylpyrazolo 1,5 a Pyrimidin 7 4h One Derivatives

Nucleophilic and Electrophilic Substitution Patterns on the Fused Ring System

The pyrazolo[1,5-a]pyrimidine (B1248293) core exhibits distinct reactivity towards both nucleophiles and electrophiles, with specific positions on the fused ring system being more susceptible to attack.

Nucleophilic Substitution:

The pyrimidine (B1678525) ring, being electron-deficient, is the primary site for nucleophilic attack. The C5 and C7 positions are particularly electrophilic and readily undergo nucleophilic aromatic substitution (NAS). nih.gov This allows for the introduction of a wide array of functional groups, including aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides. nih.gov The reactivity of the chlorine atom at the C7 position is notably strong, facilitating selective substitution reactions. mdpi.com For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be selectively functionalized at the C7 position with morpholine (B109124) in the presence of potassium carbonate at room temperature. mdpi.com

Electrophilic Substitution:

The pyrazole (B372694) ring is the more electron-rich portion of the fused system and is therefore the preferred site for electrophilic substitution. The C3 position is highly nucleophilic and is the primary target for electrophiles. nih.gov However, the regioselectivity of electrophilic substitution can be highly dependent on the reaction conditions. For example, nitration of the parent pyrazolo[1,5-a]pyrimidine with a mixture of nitric and sulfuric acids results in the 3-nitro derivative. researchgate.net In contrast, using nitric acid in acetic anhydride (B1165640) leads to the 6-nitro compound, demonstrating the influence of the reagent on the substitution pattern. researchgate.net Bromination reactions typically yield the 3-bromo and subsequently the 3,6-dibromo derivatives. researchgate.net

Recent methods have been developed for the regioselective C3 halogenation (iodination, bromination, and chlorination) of pyrazolo[1,5-a]pyrimidines using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature. nih.gov This approach offers an environmentally friendly and efficient route to C3-halogenated products in good to excellent yields. nih.gov Mechanistic studies suggest that these reactions proceed via an electrophilic substitution mechanism. nih.gov

The electronic properties of substituents on the pyrazolo[1,5-a]pyrimidine core can influence the regioselectivity of further reactions. Electron-withdrawing groups in the pyrazole ring can affect the outcome of nitration, potentially leading to substitution on either the pyrimidine or pyrazole ring depending on the conditions. researchgate.net

Table 1: Regioselectivity of Electrophilic Substitution on the Pyrazolo[1,5-a]pyrimidine Core
Reagent/ConditionsPosition of SubstitutionProductReference
Nitric acid / Sulfuric acidC33-Nitro-pyrazolo[1,5-a]pyrimidine researchgate.net
Nitric acid / Acetic anhydrideC66-Nitro-pyrazolo[1,5-a]pyrimidine researchgate.net
BromineC33-Bromo-pyrazolo[1,5-a]pyrimidine researchgate.net
Excess BromineC3 and C63,6-Dibromo-pyrazolo[1,5-a]pyrimidine researchgate.net
KX / PIDA in WaterC33-Halo-pyrazolo[1,5-a]pyrimidine nih.gov

Regioselective Chemical Transformations of the Pyrimidine Heterocycle

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is amenable to various regioselective transformations, which are crucial for the synthesis of derivatives with specific biological activities.

One of the most common and effective methods for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the pyrimidine ring, allowing for the fine-tuning of the electronic and steric properties of the final molecule. nih.gov For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

Furthermore, the reaction of 5-aminopyrazoles with β-enaminones under microwave irradiation provides a highly efficient method for the synthesis of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields. mdpi.com The regioselectivity of this reaction is controlled by the dimethylamino leaving group, where the initial condensation proceeds via an aza-Michael type addition–elimination mechanism. mdpi.com

Halogenation of the pyrimidine ring, followed by nucleophilic substitution, is another important strategy for functionalization. This allows for the introduction of various groups, such as amino, thiol, or hydroxyl moieties, which can significantly alter the molecule's properties. nih.gov As mentioned earlier, the C7 position is particularly susceptible to nucleophilic substitution, and a chlorine atom at this position can be readily displaced by nucleophiles. mdpi.com

Chemical Modifications and Derivatization of the Pyrazole Heterocycle

The pyrazole ring of the pyrazolo[1,5-a]pyrimidine core offers opportunities for chemical modification, primarily through electrophilic substitution at the C3 position. As discussed in section 3.1, halogenation and nitration can be directed to this position under specific conditions. researchgate.netnih.gov

The substituents on the pyrazole ring can also be introduced prior to the cyclization reaction to form the fused ring system. The synthesis of pyrazolo[1,5-a]pyrimidines often starts with appropriately substituted 5-aminopyrazoles. nih.gov This allows for the incorporation of a wide variety of functional groups at the C2 and C3 positions of the final pyrazolo[1,5-a]pyrimidine product.

For instance, palladium-catalyzed cross-coupling reactions on a pre-functionalized pyrazole ring before cyclization can introduce diverse substituents, enhancing the structural diversity of the resulting pyrazolo[1,5-a]pyrimidine library. rsc.org

Stability and Degradation Pathways under Various Chemical Conditions

The stability of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is an important consideration for its development as a therapeutic agent. While specific degradation pathways for 4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one are not extensively detailed in the provided search results, some insights into the stability of related analogs can be inferred.

In a study on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, microsomal stability assays were conducted. acs.org The results indicated that the compounds exhibited moderate stability, suggesting they are not highly vulnerable to host metabolism. acs.org

Resistance to some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in Mycobacterium tuberculosis has been linked to metabolic degradation. researchgate.net Specifically, a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751) conferred resistance by promoting compound catabolism through hydroxylation. researchgate.net This suggests that enzymatic hydroxylation could be a potential degradation pathway for this class of compounds.

The fused aromatic system of the pyrazolo[1,5-a]pyrimidine core generally imparts good chemical stability. However, the reactivity of specific positions, as discussed in the previous sections, indicates that the molecule can undergo transformations under certain chemical conditions. The stability will likely be influenced by the nature of the substituents on both the pyrazole and pyrimidine rings.

Table 2: Summary of Chemical Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
RingPosition(s)Type of ReactionTypical Reagents/ConditionsReference
PyrimidineC5, C7Nucleophilic Aromatic SubstitutionAmines, Alkoxides nih.gov
PyrimidineC7Nucleophilic SubstitutionMorpholine, K2CO3 mdpi.com
PyrazoleC3Electrophilic Substitution (Nitration)HNO3 / H2SO4 researchgate.net
PyrimidineC6Electrophilic Substitution (Nitration)HNO3 / Acetic Anhydride researchgate.net
PyrazoleC3Electrophilic Substitution (Halogenation)Bromine or KX / PIDA researchgate.netnih.gov

Biological Activities and Mechanistic Studies of Pyrazolo 1,5 a Pyrimidin 7 4h One Derivatives

Kinase Inhibition Profiles and Specificity

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been successfully utilized to develop inhibitors for a wide range of protein kinases, demonstrating its utility as a core structure for generating potent and selective therapeutic agents. nih.govnih.gov

Derivatives of the pyrazolo[1,5-a]pyrimidine core are known to be potent inhibitors of various Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression and gene expression. rsc.orgnih.govnih.gov Research has identified specific compounds from this class that effectively inhibit CDK1, CDK2, and CDK9. nih.gov For instance, one novel pyrazolo[1,5-a]pyrimidine compound demonstrated potent inhibition of these three CDKs, leading to the suppression of CDK substrate phosphorylation and cell cycle arrest in the S and G₂/M phases. nih.gov The scaffold has been established as a viable core for developing potent and selective CDK inhibitors. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses on a series of 111 pyrazolo[1,5-a]pyrimidines as CDK2/cyclin A inhibitors have provided insights into the structural requirements for potent inhibition, highlighting the importance of substitutions at various positions on the core structure. rsc.org While specific inhibition of CDK12 and CDK13 by a 4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has not been explicitly detailed, the inhibition of these transcriptional CDKs is a critical therapeutic strategy. biorxiv.org Pharmacological inhibition of CDK12 and CDK13 can disrupt transcriptional programs that are essential for the survival of cancer cells, such as glioblastoma. biorxiv.org

The pyrazolo-pyrimidine nucleus is a well-established scaffold for the development of Bruton's Tyrosine Kinase (BTK) inhibitors. mdpi.com Although many prominent BTK inhibitors like Ibrutinib feature the isomeric pyrazolo[3,4-d]pyrimidine core, the broader pyrazolopyrimidine class is extensively studied for this target. mdpi.comresearchgate.net BTK is a crucial component of B-cell receptor signaling pathways that regulate the proliferation and survival of B-cells. mdpi.com Novel series of pyrazolo-pyrimidine derivatives continue to be explored, with some compounds exhibiting inhibitory activity against BTK equivalent to Ibrutinib (IC₅₀ = 9.1 nM). mdpi.com These efforts aim to develop inhibitors with improved selectivity and pharmacological profiles. mdpi.com

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly selective and potent core for inhibitors of Pim-1 kinase, a serine/threonine kinase often overexpressed in a range of human tumors. nih.gov Unlike many other kinases, Pim kinases are constitutively active once transcribed and play a significant role in cancer cell survival and proliferation. nih.gov

Starting from a hit compound identified through virtual screening, lead optimization of pyrazolo[1,5-a]pyrimidine derivatives has yielded compounds with strong inhibitory activity against Pim-1. nih.gov One study demonstrated that the lead compound was highly selective when tested against a panel of 119 oncogenic kinases. nih.gov These inhibitors were shown to suppress the phosphorylation of the BAD protein, a downstream target of Pim-1, confirming their mechanism of action in a cellular context. nih.gov

CompoundModificationPim-1 IC₅₀ (nM)
Hit Compound 1Initial Scaffold45
Optimized Compound A3- and 5-position substituents<10
Optimized Compound BAlternative 3- and 5-position substituents<10

Table 1: Inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase. Data sourced from nih.gov.

Constitutive activation of the JAK2 signaling pathway is implicated in various myeloproliferative disorders. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully used to create potent and selective inhibitors of JAK2. nih.gov A series of 2-amino-pyrazolo[1,5-a]pyrimidines were discovered and optimized using structure-based design to exhibit potent inhibition of the JAK2 kinase activity. nih.gov Furthermore, other studies have shown that derivatives of this scaffold can selectively inhibit the JAK1 JH2 pseudokinase domain, highlighting the versatility of the core in targeting different components of the JAK family. biorxiv.orgnih.gov

Adaptor Associated Kinase 1 (AAK1) is a member of the Numb-associated kinase (NAK) family involved in clathrin-mediated endocytosis, a cellular process that can be hijacked by viruses for entry into host cells. biorxiv.orgresearchgate.net Consequently, AAK1 is an attractive target for the development of host-targeted antiviral agents. biorxiv.org A series of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting NAK kinases has been developed. biorxiv.org Through structure-guided optimization, potent AAK1 inhibitors were identified that showed promising selectivity within the NAK family, particularly over the closely related BIKE (BMP-2-inducible kinase). biorxiv.org These inhibitors effectively blocked the phosphorylation of the AP-2 complex, a key event in clathrin-mediated endocytosis. biorxiv.org

CompoundDescriptionAAK1 IC₅₀ (nM)BIKE IC₅₀ (nM)Selectivity (BIKE/AAK1)
Compound 16meta-chlorinated benzene (B151609) derivative3.2290~91x
Compound 18Macrocyclic derivative6.41400~219x
Compound 27Macrocyclic derivative1.8240~133x

Table 2: In vitro inhibitory potency and selectivity of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors against AAK1 and BIKE kinases. Data sourced from biorxiv.org.

The versatility of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold extends to targets beyond traditional protein kinases, including enzymes involved in epigenetic regulation.

Histone Lysine (B10760008) Demethylase: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been used as a starting point to generate potent and selective inhibitors of the KDM5 family of histone lysine demethylases. nih.govresearchgate.net Through structure- and property-based design, compounds were developed with improved cellular potency (EC₅₀ = 0.34μM for H3K4Me3 modification in PC9 cells) and excellent oral bioavailability in mouse models. nih.govresearchgate.net These inhibitors serve as robust chemical probes for studying KDM5 biological functions in vivo. nih.gov Additionally, a related pyrazolo-[1,5-a]-pyrimidine-3-carbonitrile scaffold was found to yield selective inhibitors of KDM4D. nih.gov

ERK2 and Human Kinesin-5: While ERK1/2 and the mitotic kinesin Eg5 are important targets in oncology, the current scientific literature does not prominently feature pyrazolo[1,5-a]pyrimidine-based compounds as direct inhibitors for these specific targets. acs.orgnih.govresearchgate.net Inhibitors for these targets have been developed from other chemical scaffolds. acs.orgresearchgate.net

Antimycobacterial Activity and Mode of Action

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified in several high-throughput screening campaigns as a promising starting point for the development of novel antitubercular agents. acs.orgnih.govacs.orgresearchgate.net Subsequent structure-activity relationship (SAR) studies have led to the synthesis of numerous analogues with improved potency against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net These compounds have shown promising activity not only in vitro but also within macrophages, a key environment for Mtb persistence. nih.govresearchgate.net

Investigations into Iron Homeostasis Disruption

Iron is an essential nutrient for the survival and pathogenesis of Mycobacterium tuberculosis. Consequently, targeting iron homeostasis is a viable strategy for developing new antitubercular drugs. While some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been shown to interfere with iron homeostasis in mycobacteria, this is not a universal mechanism of action for this class of compounds. acs.orgnih.gov

For instance, one analogue was found to directly bind to intracellular Fe²⁺, thereby disrupting iron balance. acs.org However, further investigations on other potent antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues revealed that their mechanism of action was not related to the disruption of iron homeostasis. acs.org Experiments using radio-labeled iron (⁵⁵Fe) demonstrated that these compounds did not inhibit iron uptake, unlike known iron chelators like desferrioxamine (DFO). acs.org This indicates that while the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold can be modified to target iron metabolism, it is not the inherent mode of action for all its antitubercular derivatives.

Enzymatic Interactions with Flavin Adenine (B156593) Dinucleotide (FAD)-Dependent Hydroxylase (Rv1751)

A significant breakthrough in understanding the mode of action of some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives came from the identification of resistance-conferring mutations. nih.govacs.orgresearchgate.net Studies revealed that mutations in the gene encoding a flavin adenine dinucleotide (FAD)-dependent hydroxylase, Rv1751, led to resistance against these compounds. nih.govacs.orgresearchgate.net

Further investigation showed that Rv1751 is involved in the catabolism of these compounds through hydroxylation, effectively inactivating them. nih.gov This finding is crucial as it highlights a potential mechanism of drug resistance that mycobacteria can develop. It also underscores the importance of mechanistic studies to avoid misinterpretation of chemical clustering, where compounds with similar structures may have different biological targets and modes of action. nih.gov The interaction with Rv1751 suggests that these pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives act as prodrugs that are metabolically inactivated by this enzyme, or that the enzyme itself is the target.

Antitumor Potential via Specific Enzymatic Inhibition and Receptor Interaction

The pyrazolo[1,5-a]pyrimidine scaffold is also a well-established pharmacophore in the development of anticancer agents. nih.goveurjchem.comnih.govresearchgate.netnih.govekb.eg These compounds have been shown to inhibit various protein kinases that are crucial for tumor growth and survival. nih.govnih.govekb.eg

Engagement with Growth Factor Receptors and Signaling Pathways (e.g., TGFBR2, Abl Kinase)

While direct evidence for the interaction of this compound with Transforming Growth Factor-Beta Receptor 2 (TGFBR2) and Abl Kinase is not extensively documented in publicly available research, the broader class of pyrazolopyrimidines has shown inhibitory activity against various kinases involved in cancer signaling pathways.

For instance, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. ekb.eg The structural similarity of the pyrazolo[1,5-a]pyrimidine core to the adenine ring of ATP allows these compounds to act as ATP-competitive inhibitors in the kinase domain of various receptors. nih.gov

Fundamental Cellular Process Modulation (e.g., Apoptosis Induction, Cell Cycle Perturbation)

A hallmark of many effective anticancer agents is their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle of cancer cells. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated proficiency in modulating these fundamental cellular processes. nih.govnih.govnih.gov

Studies on various pyrazolo[1,5-a]pyrimidine analogues have shown that they can induce apoptosis in different cancer cell lines. nih.govnih.gov The induction of apoptosis is a desirable trait for an anticancer drug as it leads to the controlled elimination of tumor cells.

Furthermore, some derivatives have been found to cause cell cycle arrest, often in the S phase or G2/M phase. nih.gov By halting the cell cycle, these compounds prevent cancer cells from proliferating, thereby inhibiting tumor growth. While specific data for this compound is limited, the consistent observation of apoptosis induction and cell cycle perturbation across a range of pyrazolo[1,5-a]pyrimidine derivatives suggests that this is a common mechanistic feature of this class of compounds.

Below are tables summarizing the reported activities of various pyrazolo[1,5-a]pyrimidine derivatives. It is important to note that specific data for this compound is not available in the reviewed sources, and the data presented is for structurally related compounds.

Table 1: Antitumor Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives Specific data for this compound is not available in the reviewed literature.

Compound ID Cancer Cell Line Activity Reference
Pyrazolo[1,2-a]benzo acs.orgnih.govacs.orgnih.govtetrazinone derivative (8,9-di-methyl) Leukemia (CCRF-CEM) 81% growth inhibition at 10 µM nih.gov
Pyrazolo[1,2-a]benzo acs.orgnih.govacs.orgnih.govtetrazinone derivative (8,9-di-chloro) Leukemia (CCRF-CEM) 77% growth inhibition at 10 µM nih.gov

Table 2: Apoptosis and Cell Cycle Effects of Selected Pyrazolo[1,5-a]pyrimidine Derivatives Specific data for this compound is not available in the reviewed literature.

Compound Class Cell Line Effect Reference
Pyrazolo[1,2-a]benzo acs.orgnih.govacs.orgnih.govtetrazinone derivatives HeLa Apoptosis induction (EC₅₀ 3-5 µM) nih.gov

Structure Activity Relationship Sar Studies for 4 Ethylpyrazolo 1,5 a Pyrimidin 7 4h One Derivatives

Elucidation of Key Pharmacophoric Elements

The pyrazolo[1,5-a]pyrimidine (B1248293) core itself represents a key pharmacophoric element, often acting as a hinge-binding motif in various protein kinases. nih.gov The nitrogen atom at the N1 position of the pyrazolo[1,5-a]pyrimidine is frequently involved in forming crucial hydrogen bonds with amino acid residues in the hinge region of kinases, such as Met592 in Tropomyosin receptor kinase (Trk). mdpi.com This interaction is fundamental to the inhibitory activity of many compounds in this class.

Another critical pharmacophoric feature identified in several series of pyrazolo[1,5-a]pyrimidine derivatives is the presence of specific substituents at the C7 position. For instance, in the context of PI3Kδ inhibitors, a morpholine (B109124) ring at the C7 position is considered vital. mdpi.com The oxygen atom of this morpholine group can form a critical hydrogen bond with the amino acid Val-828 in the enzyme's hinge region, defining a key "morpholine-pyrimidine" pharmacophore for this target. nih.govmdpi.com

Impact of the 4-Ethyl Substitution on Biological Efficacy and Selectivity

The substituent at the N4 position of the pyrazolo[1,5-a]pyrimidin-7(4H)-one ring plays a significant role in modulating the compound's properties and activity. The presence of an ethyl group at this position, creating the 4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, has been specifically investigated for its role in anti-inflammatory activity. nih.gov

In studies on antitubercular derivatives, modifications at this position, referred to as R4, have shown varied effects. For example, the complete removal of a methyl group at this position (des-methyl analogue) was found to be detrimental to activity in one case but led to a 4-fold increase in potency in another, highlighting the context-dependent nature of this substitution. acs.orgnih.gov Conversely, replacing the methyl with a larger isopropyl group resulted in an inactive compound against Mycobacterium tuberculosis. acs.orgnih.gov The ethyl group at N4, being intermediate in size, offers a specific steric and electronic profile that can be beneficial for particular target interactions. Studies on 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones have demonstrated their ability to alleviate LPS-induced inflammation, indicating that the 4-ethyl group is compatible with, and potentially contributes to, this specific biological effect. nih.gov

Influence of Substituents at the 2, 3, 5, and 7 Positions on Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold Activity

Substitutions at various positions around the pyrazolo[1,5-a]pyrimidin-7(4H)-one core are critical for modulating biological activity and achieving target selectivity. nih.govrsc.org

Position 2: Modifications at the C2 position have been extensively explored. In PI3Kδ inhibitors, various amine substituents, including piperazines and piperidines, have been introduced at this position to optimize activity. mdpi.com In a series of anti-inflammatory agents, different substituents at C2 on the 4-ethyl scaffold led to compounds with varying abilities to modulate macrophage polarization and inhibit inflammatory pathways. nih.gov For instance, a pyridine-containing compound at this position showed a pronounced effect in shifting macrophages from a pro-inflammatory M1 to a pro-resolving M2 phenotype. nih.gov

Position 3: The C3 position is another key site for modification. In the development of TrkA kinase inhibitors, various groups were substituted at the third position to optimize activity. mdpi.com The presence of a carboxamide group at this position was found to enhance Trk inhibition. mdpi.com In antitubercular agents, the presence of a phenyl group at C3 was confirmed to be necessary for activity, as its removal led to a complete loss of potency. acs.orgnih.gov

Position 5: The C5 position often accommodates larger substituents that can interact with the solvent-exposed region of a target protein or occupy specific sub-pockets. In PI3Kδ inhibitors, introducing indole (B1671886) or benzimidazole (B57391) groups at C5 has proven to be a successful strategy for enhancing potency and selectivity. mdpi.commdpi.com For example, 5-indole-pyrazolo[1,5-a]pyrimidines were identified as highly selective PI3Kδ inhibitors, partly due to the potential for the indole to form an additional hydrogen bond with Asp-787. mdpi.comsemanticscholar.org

Position 7: As a key part of the hinge-binding pharmacophore, the C7 position is crucial. While the focus of this article is the 7(4H)-one tautomer, many potent kinase inhibitors feature substitutions at this position, often replacing the carbonyl oxygen. For example, a morpholine group at C7 is a key feature for potent PI3Kδ inhibition. mdpi.com In other kinase inhibitors, various aryl and heteroaryl groups have been introduced here to tune activity and selectivity. nih.gov The high reactivity of a chlorine atom placed at C7 makes it a versatile handle for introducing diverse chemical moieties via nucleophilic substitution. mdpi.com

The following table summarizes the impact of substitutions at different positions on the activity of the pyrazolo[1,5-a]pyrimidine scaffold based on published data for various targets.

PositionSubstituent TypeTarget ClassEffect on ActivityReference
2 PyridineInflammation (Macrophages)Promotes shift to anti-inflammatory M2 phenotype nih.gov
3 CarboxamideTrk KinaseEnhances inhibitory activity mdpi.com
3 PhenylM. tuberculosisEssential for antitubercular activity acs.orgnih.gov
5 IndolePI3Kδ KinaseIncreases potency and selectivity mdpi.com
5 3,4-difluorophenylM. tuberculosisImproves potency mdpi.com
7 MorpholinePI3Kδ KinaseKey for potent inhibition (forms H-bond) mdpi.com

Rational Design Principles for Enhanced Target Potency and Selectivity

The rational design of potent and selective inhibitors based on the this compound scaffold relies on integrating SAR data with structural biology and computational modeling. researchgate.netnih.gov

A primary principle is the optimization of hinge-binding interactions. For kinase targets, this involves ensuring that the N1 atom of the pyrazole (B372694) ring can act as a hydrogen bond acceptor. mdpi.com Modifications at positions like C7 should be designed to complement the hinge region; for example, by incorporating groups like morpholine that can act as hydrogen bond donors or acceptors with key residues like valine. nih.govmdpi.com

Achieving selectivity is a major challenge, as the ATP-binding pocket is conserved across many kinases. nih.gov Selectivity can be enhanced by designing substituents at positions like C5 that extend into less conserved regions of the ATP pocket or into allosteric sites. rsc.org For instance, introducing bulky and specific heterocyclic systems like indole at C5 can exploit unique features of the target kinase, such as the affinity pocket in PI3Kδ, to improve selectivity over other isoforms. mdpi.comsemanticscholar.org

Structure-based design is a powerful tool. Using X-ray crystal structures of lead compounds bound to their target, researchers can visualize key interactions and identify opportunities for improvement. nih.gov This approach allows for the rational modification of substituents to enhance binding affinity, for example, by adding groups that form new hydrogen bonds or hydrophobic interactions.

Property-based design is also critical for developing viable drug candidates. This involves optimizing physicochemical properties, such as solubility and lipophilicity, alongside potency. nih.govnih.gov Modifications across the scaffold, including the N4-ethyl group and substituents at C2, C3, and C5, must be balanced to achieve a desirable profile for oral bioavailability and metabolic stability. nih.gov For example, lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold for KDM5 inhibitors successfully improved cell potency while maintaining excellent pharmacokinetic properties through careful, structure-guided modifications. nih.gov

Advanced Research Applications and Future Perspectives for 4 Ethylpyrazolo 1,5 a Pyrimidin 7 4h One

Development of Fluorescent Probes for Biological Sensing and Imaging

While research into 4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one specifically as a fluorescent probe is an emerging area, the broader class of pyrazolo[1,5-a]pyrimidines has been identified as a promising scaffold for optical applications. rsc.orgresearchgate.net These compounds offer an attractive alternative to traditional fluorophores due to their straightforward synthesis, small size, and tunable photophysical properties. researchgate.netrsc.org

Key characteristics that make the pyrazolo[1,5-a]pyrimidine (B1248293) core suitable for developing fluorescent probes include:

Tunable Photophysical Properties : The absorption and emission characteristics can be modified by adding different functional groups. rsc.orgresearchgate.net For instance, adding electron-donating groups at position 7 of the fused ring has been shown to enhance both absorption and emission. rsc.orgresearchgate.net

High Quantum Yields and Photostability : Certain derivatives exhibit high fluorescence quantum yields and excellent stability against photobleaching, comparable to commercial probes like coumarin-153 and rhodamine 6G. rsc.orgrsc.org

Structural Versatility : The core structure can be easily functionalized at multiple positions, allowing for the fine-tuning of its properties and conjugation to other molecules for targeted imaging. rsc.org

In a related application, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully used to create radiopharmaceuticals for tumor imaging. nih.govnih.govresearchgate.net A derivative was conjugated with chelating agents and labeled with Technetium-99m ([99mTcN]2+) to create a SPECT imaging agent. nih.govnih.govresearchgate.net In tumor-bearing mice, this complex demonstrated significant tumor accumulation, high tumor-to-muscle ratios, and rapid clearance from non-target tissues. nih.govnih.gov The most promising of these radiolabeled compounds, 99mTcN-MAG-ABCPP, showed tumor/blood and tumor/muscle ratios of 1.84 and 2.49, respectively, at 60 minutes post-injection. nih.govnih.gov This demonstrates the utility of the pyrazolo[1,5-a]pyrimidine core in developing molecular probes for in vivo biological imaging.

Strategic Design and Chemo-Regioselective Synthesis of Advanced Analogues

The synthesis of advanced analogues of this compound relies on chemo-regioselective strategies that allow for precise control over the final molecular structure. The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions. nih.govacs.orgnih.gov

A common and versatile method involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govacs.orgnih.gov This approach allows for the introduction of various substituents on both the pyrazole (B372694) and the newly formed pyrimidine (B1678525) ring.

Key Synthetic Strategies:

One-Step Cyclocondensation : A general synthesis for pyrazolo[1,5-a]pyrimidin-7(4H)-ones involves the one-step cyclocondensation of commercially available β-ketoesters with aminopyrazoles. acs.orgnih.gov This method is efficient for creating a library of analogues with diverse substitutions.

Microwave-Assisted Synthesis : Modern techniques like microwave irradiation have been employed to improve reaction times and yields, often under solvent-free conditions, representing a greener chemical approach. nih.gov

Regioselective Functionalization : The reactivity of the pyrazolo[1,5-a]pyrimidine core allows for selective modifications. For example, the chlorine atom at the C7 position is highly reactive and can be selectively substituted with various nucleophiles, such as morpholine (B109124), to create key intermediates for further diversification using coupling reactions like the Suzuki or Buchwald-Hartwig reactions. mdpi.com

Researchers have synthesized focused libraries of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues to explore their structure-activity relationships (SAR) for various biological targets, including antitubercular agents and kinase inhibitors. acs.orgnih.gov For example, in the development of antitubercular agents, a library of 27 compounds was constructed to identify the key pharmacophoric features required for activity. acs.org

Synthetic MethodPrecursorsKey FeaturesReference
One-Step Cyclocondensation5-Aminopyrazoles and β-KetoestersGeneral and efficient for creating diverse libraries of analogues. acs.orgnih.gov
Microwave-Assisted CyclizationAmino pyrazoles and β-dicarbonyl compoundsFaster reaction times, higher yields, often solvent-free. nih.gov
Multi-step Synthesis with Selective Substitution5-Amino-3-methylpyrazole and Diethyl malonateAllows for controlled, regioselective introduction of functional groups at specific positions (e.g., C5 and C7). mdpi.com

Integration into Complex Hybrid Molecular Architectures for Multitargeting

The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it an ideal building block for creating complex hybrid molecules designed to interact with multiple biological targets simultaneously. This multitarget approach is a promising strategy in drug discovery, particularly for complex diseases like cancer, where hitting a single target is often insufficient. mdpi.com

The core of this compound can be integrated with other pharmacophores to generate novel chemical entities with enhanced or entirely new mechanisms of action. For instance, derivatives have been designed as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often disrupted in cancer. nih.govrsc.org

Examples of this strategy include the design of pyrazolo[1,5-a]pyrimidine derivatives that inhibit:

PI3Kδ Kinase : A library of inhibitors was developed based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine scaffold, showing high selectivity for the PI3Kδ isoform, which is involved in inflammatory and autoimmune diseases. mdpi.comnih.gov

KDM5 Histone Demethylases : Starting from a lead pyrazolo[1,5-a]pyrimidin-7(4H)-one molecule, potent and selective KDM5 inhibitors were generated for potential epigenetic therapies. nih.govresearchgate.net

DPP-4 Enzyme : Novel derivatives were characterized as potent and highly selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for anti-diabetic drugs. nih.gov

Tropomyosin Receptor Kinases (Trks) : The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in developing Trk inhibitors. mdpi.com

In these hybrid architectures, the pyrazolo[1,5-a]pyrimidine core often serves as the hinge-binding moiety, mimicking ATP to interact with the ATP-binding pocket of kinases, while appended structures extend into other pockets to enhance potency and selectivity. mdpi.comnih.gov

Future Directions in Mechanistic Elucidation and Novel Therapeutic Pathway Identification

While the pyrazolo[1,5-a]pyrimidine scaffold is well-established, the precise mechanisms of action for many of its derivatives, including this compound, are still under active investigation. Future research is focused on deeper mechanistic understanding and identifying new therapeutic applications.

A recent study on 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones revealed a novel anti-inflammatory mechanism. nih.gov These specific compounds were found to alleviate inflammation induced by lipopolysaccharides (LPS) by modulating the metabolism of macrophages. nih.gov

Key Mechanistic Findings:

Modulation of Macrophage Polarization : A pyridine-containing analogue promoted the shift from a pro-inflammatory M1 macrophage phenotype to a pro-resolving M2 phenotype. nih.gov

Inhibition of Nrf2 Translocation : Selected compounds inhibited the LPS-induced nuclear translocation of Nrf2, a key regulator of the redox-sensitive inflammatory response. nih.gov

CD73-Related Signaling : The anti-inflammatory effects were found to be exerted through the modulation of the 5'-ectonucleotidase CD73, a marker related to macrophage metabolism, and subsequent changes in lactate (B86563) production. nih.gov

These findings open up new avenues for therapeutic intervention in inflammatory diseases by targeting immunometabolism. nih.gov

Future research directions for this compound and its analogues include:

Q & A

Q. What are the optimized synthetic routes for 4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under environmentally friendly conditions?

Aqueous-alcohol media with KHSO₄ under ultrasonic irradiation (20–50 kHz) provides efficient conversion for synthesizing pyrazolo[1,5-a]pyrimidin-7(4H)-ones. For example, reacting 3-amino-4-phenylpyrazole with dimethyl acetylenedicarboxylate (DMAD) in ethanol/water (1:1) at 50°C under ultrasound yields 70–85% product purity. This method minimizes solvent waste and energy consumption .

Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrazolo[1,5-a]pyrimidin-7(4H)-ones?

Key diagnostic signals include:

  • ¹H NMR : The ethyl group at position 4 shows a triplet (δ ~1.3 ppm, J=7.0 Hz) and quartet (δ ~4.2 ppm) for -CH₂CH₃.
  • ¹³C NMR : The carbonyl carbon (C7) appears at δ ~162 ppm, while pyrimidine ring carbons range between δ 90–160 ppm. Substituents like nitro or bromo groups cause downfield shifts (e.g., δ ~150 ppm for C3-nitro) .

Q. What analytical techniques are critical for confirming the purity of synthesized derivatives?

High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are essential. For instance, HRMS of C₁₃H₁₁N₅O shows [M+H]⁺ at m/z 254.1039 (calc. 254.1042), while elemental analysis should align within ±0.3% of theoretical values (e.g., C: 61.78% vs. calc. 61.65%) .

Advanced Research Questions

Q. How do substituents at positions 2, 3, and 5 influence the anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones?

SAR studies reveal:

  • Position 3 : Electron-withdrawing groups (e.g., 4-CF₃-phenyl) enhance activity by 5-fold (MIC₉₀: 0.8 μM vs. 4.0 μM for unsubstituted derivatives).
  • Position 5 : Aromatic substituents (e.g., phenyl) improve membrane permeability, with logP values >2.5 correlating with higher efficacy.
  • Position 2 : Bulky alkyl groups (e.g., tert-butyl) reduce solubility but increase target binding affinity .

Q. What mechanistic insights explain the selective inhibition of MAT2A by pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives?

X-ray crystallography shows that the 4-ethyl group occupies a hydrophobic pocket near Gly215 in MAT2A’s allosteric site, displacing water molecules and stabilizing a closed conformation. This disrupts SAM (S-adenosylmethionine) binding, reducing catalytic activity by >90% at 10 nM concentrations .

Q. How can tautomeric equilibria between 7-ol and 7-one forms be experimentally distinguished?

  • ¹H NMR : The 7-ol proton appears as a broad singlet at δ ~12.44 ppm (disappears upon D₂O exchange), while the 7-one form lacks this signal.
  • IR Spectroscopy : A strong C=O stretch at ~1670 cm⁻¹ confirms the 7-one tautomer .

Q. What strategies mitigate contradictions in spectroscopic data for nitro-substituted derivatives?

For 3-nitro derivatives, overlapping signals in ¹H NMR can be resolved via:

  • DEPT-135 : Differentiates CH₃ (positive phase) from quaternary carbons.
  • 2D NMR (HSQC/HMBC) : Correlates nitro group (δ ~150 ppm in ¹³C NMR) with adjacent protons .

Q. How do pyrazolo[1,5-a]pyrimidin-7(4H)-ones synergize with cold atmospheric plasma (CAP) in glioblastoma therapy?

CAP-generated reactive oxygen species (ROS) destabilize mitochondrial membranes, while derivatives like 5-(3,5-bis(trifluoromethyl)phenyl)-2-butylpyrazolo[1,5-a]pyrimidin-7(4H)-one inhibit DNA repair pathways (IC₅₀: 0.5 μM). Combined treatment reduces cell viability by 80% vs. 40–50% for monotherapy .

Methodological Challenges

Q. What protocols address low yields in cyclization reactions for pyrazolo[1,5-a]pyrimidin-7(4H)-ones?

  • Catalyst Screening : KHSO₄ outperforms HCl or H₂SO₄, achieving 75% yield vs. <50%.
  • Solvent Optimization : Acetic acid reflux (6–12 hours) improves cyclization efficiency for sterically hindered substrates (e.g., 2-isopropyl derivatives) .

Q. How are computational methods applied to predict binding modes of KDM5B inhibitors?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify critical interactions:

  • The pyrimidinone ring forms hydrogen bonds with Glu334 and His498.
  • Substituents at position 5 (e.g., 4-nitrophenyl) occupy a hydrophobic cleft near Fe(II) in the active site, enhancing inhibitory potency (Kd: 15 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.